Lipophilicity Shift: XLogP3-AA 2 for Cyclopentyl Derivative vs. −0.1 for Methyl Analog
The cyclopentyl-substituted compound exhibits an XLogP3-AA of 2, a 2.1 log unit increase over the methyl analog (XLogP3-AA = −0.1) [1]. This property shift is consistent with the class-level observation that increasing alkyl chain bulk at the azetidine N-acyl position enhances lipophilicity, which in the context of topical ocular JAK inhibitor design was exploited to balance corneal permeability with aqueous solubility [2].
| Evidence Dimension | XLogP3-AA (predicted lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2 |
| Comparator Or Baseline | 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)ethanone (methyl analog): XLogP3-AA = −0.1 |
| Quantified Difference | Δ XLogP3-AA = +2.1 log units (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) for methyl analog; predicted XLogP3-AA from Guidechem for target |
Why This Matters
A 2.1 log unit increase in XLogP3-AA places the compound in a more favorable lipophilicity range for passive membrane permeation, a critical parameter when selecting building blocks for cell-permeable kinase inhibitor libraries.
- [1] PubChem. 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)ethanone (CID 121184352). XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-_Pyrimidin-2-ylamino_azetidin-1-yl_ethanone View Source
- [2] Gordhan, H. M. et al. J. Med. Chem. 2023, 66, 8929–8950. View Source
